molecular formula C9H16N2O2 B1292699 Allyl 3-aminopiperidine-1-carboxylate CAS No. 886363-44-6

Allyl 3-aminopiperidine-1-carboxylate

Cat. No. B1292699
M. Wt: 184.24 g/mol
InChI Key: YNKZAYMCRFZUNL-UHFFFAOYSA-N
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Description

Allyl 3-aminopiperidine-1-carboxylate is a chemical compound that is related to the family of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are of significant interest due to their potential applications in pharmaceuticals and as building blocks in organic synthesis. The compound is characterized by the presence of an allyl group and an amino group, which can offer various points of reactivity for chemical transformations.

Synthesis Analysis

The synthesis of related piperidine derivatives has been reported in the literature. For instance, a protected derivative of trans-4-aminopiperidine-3-carboxylic acid (APiC) has been synthesized, which can be obtained in either enantiomeric form . The synthesis involves intermediates that can be purified by crystallization, allowing for large-scale preparation. This method could potentially be adapted for the synthesis of allyl 3-aminopiperidine-1-carboxylate by modifying the substitution pattern on the piperidine ring.

Molecular Structure Analysis

The molecular structure of piperidine derivatives, such as APiC, is known to influence their ability to adopt specific conformations. For example, APiC residues have been incorporated into a helical conformation known as the "14-helix," which is stabilized by hydrogen bonds . The presence of the allyl group in allyl 3-aminopiperidine-1-carboxylate could affect its conformational preferences, potentially leading to unique structural properties that could be exploited in the design of new materials or bioactive molecules.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions due to their functional groups. The tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate, a compound closely related to allyl 3-aminopiperidine-1-carboxylate, has been shown to react with L-selectride to yield cis isomers in quantitative yield . Furthermore, the Mitsunobu reaction followed by alkaline hydrolysis can afford the corresponding trans isomers . These reactions demonstrate the stereoselectivity and versatility of chemical transformations that can be applied to piperidine derivatives, which could be relevant for the synthesis and modification of allyl 3-aminopiperidine-1-carboxylate.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of allyl 3-aminopiperidine-1-carboxylate are not detailed in the provided papers, the properties of similar compounds can offer insights. The solubility, melting point, and stability of piperidine derivatives can vary depending on their substitution patterns. The presence of an allyl group and an amino group in allyl 3-aminopiperidine-1-carboxylate suggests that it may have distinct reactivity compared to other piperidine derivatives, which could influence its solubility in organic solvents and its behavior in chemical reactions. The stereochemistry of the compound is also an important factor, as it can affect the compound's physical properties and reactivity .

Scientific Research Applications

Stereoselective Syntheses

Stereoselective syntheses of various substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates have been demonstrated using reactions with L-selectride. These syntheses lead to cis isomers with high yield, further highlighting the application of allyl 3-aminopiperidine-1-carboxylate derivatives in stereoselective organic synthesis (Boev et al., 2015).

Rhodium(II)-Catalyzed Amination

Research has shown the use of rhodium(II)-catalyzed C(sp3)-H amination of enamides to access new 4-aminopiperidine derivatives. These derivatives are significant in medicinal chemistry, offering complete regio- and chemoselectivity in the allylic C(sp3)-H bond (Rey-Rodriguez et al., 2018).

Synthesis of α,α-Disubstituted α-Amino Acids

Allyl 3-aminopiperidine-1-carboxylate is utilized in the synthesis of α,α-disubstituted α-amino acids, employing allyl cyanate-to-isocyanate rearrangement. This approach is significant for developing bioactive peptides and potential pharmaceuticals (Szcześniak et al., 2016).

Catalytic Carboxylation

Catalytic carboxylation studies involving allylic C(sp3)-H bond of terminal alkenes with CO2 have been conducted. This research highlights the potential of allyl 3-aminopiperidine-1-carboxylate in developing linear styrylacetic acid and hexa-3,5-dienoic acid derivatives, demonstrating its role in organic synthesis and material science (Michigami et al., 2017).

Future Directions

Piperidine derivatives have been the focus of recent scientific advances in the discovery and biological evaluation of potential drugs . The allyl–allyl cross-coupling strategy has seen major developments over the past decade, and the application of this new tool for regio-and enantioselective C–C bond formation to form the 1,5-diene has revolutionized synthetic chemistry .

properties

IUPAC Name

prop-2-enyl 3-aminopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-2-6-13-9(12)11-5-3-4-8(10)7-11/h2,8H,1,3-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKZAYMCRFZUNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647336
Record name Prop-2-en-1-yl 3-aminopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl 3-aminopiperidine-1-carboxylate

CAS RN

886363-44-6
Record name Prop-2-en-1-yl 3-aminopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name prop-2-enyl 3-aminopiperidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KP Melnykov, AN Artemenko, BO Ivanenko… - ACS …, 2019 - ACS Publications
Synthetic approaches toward multigram preparation of spirocyclic α,α-disubstituted pyrrolidines from readily available starting materials are discussed. It was shown that although a …
Number of citations: 27 pubs.acs.org

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